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Compound of Interest

Compound Name: 6-Iodouridine

Cat. No.: B175831 Get Quote

This guide provides a comprehensive technical overview of 6-Iodouridine, a halogenated

pyrimidine nucleoside. Designed for researchers, scientists, and professionals in drug

development, this document delves into the core physicochemical characteristics, chemical

behavior, synthesis, and biological significance of this compound. The information is presented

to not only inform but also to provide a causal understanding behind experimental

methodologies and observations, ensuring scientific integrity and practical applicability.

Fundamental Physicochemical Characteristics
6-Iodouridine is a synthetic nucleoside analog distinguished by an iodine atom at the C6

position of the uracil base. This modification significantly influences its physical and chemical

properties compared to its parent nucleoside, uridine.

Core Properties
A summary of the fundamental properties of 6-Iodouridine is presented in the table below,

compiled from various chemical databases.
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Property Value

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-

(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-

2,4(1H,3H)-dione

Chemical Formula C₉H₁₁IN₂O₆

Molecular Weight 370.10 g/mol

Appearance Pale yellow powder

CAS Number 105967-11-1

Hydrogen Bond Donors 4

Hydrogen Bond Acceptors 6

Rotatable Bond Count 2

Topological Polar Surface Area 119 Å²

XLogP3 -1.7

Melting Point and Solubility
While an experimentally determined melting point for 6-Iodouridine is not readily available in

the reviewed literature, related iodinated nucleosides provide a useful comparative framework.

For instance, 5-Iodouridine has a reported melting point of 205-210 °C (with decomposition)[1],

and 5-Iodo-2'-deoxyuridine (Idoxuridine) melts at approximately 193-194 °C[2][3][4]. It is

reasonable to infer that 6-Iodouridine would exhibit a similar high melting point, characteristic

of crystalline solids with strong intermolecular hydrogen bonding.

Quantitative solubility data for 6-Iodouridine in common laboratory solvents is also not

extensively documented. However, based on its polar structure with multiple hydroxyl groups

and a uracil moiety, it is expected to be soluble in polar solvents like dimethyl sulfoxide (DMSO)

and to a lesser extent in water and lower alcohols like methanol and ethanol. The solubility of

the related compound, 5-Iodo-2'-deoxyuridine, is reported as 1.6 g/L in water and it is slightly

soluble in DMSO and methanol.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b175831?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110861&Type=IR-SPEC&Index=2
https://pubchem.ncbi.nlm.nih.gov/compound/Idoxuridine
https://m.chemicalbook.com/ProductChemicalPropertiesCB7482614_EN.htm
https://jan.ucc.nau.edu/~jkn/235Manual
https://www.benchchem.com/product/b175831?utm_src=pdf-body
https://www.benchchem.com/product/b175831?utm_src=pdf-body
https://jan.ucc.nau.edu/~jkn/235Manual
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Behavior and Reactivity
The chemical character of 6-Iodouridine is largely dictated by the interplay between the ribose

sugar, the pyrimidine ring, and the C6-iodine substituent.

Hydrolytic Stability
A critical aspect of 6-Iodouridine's chemistry is its stability in aqueous media. Research has

shown that 6-Iodouridine is significantly more stable than its 2'-deoxy counterpart, 6-iodo-2'-

deoxyuridine (6IdU).[5][6] The latter undergoes rapid hydrolysis, cleaving the N-glycosidic bond

to release 6-iodouracil, a process that occurs within seconds at room temperature.[5][6]

In contrast, 6-Iodouridine exhibits greater stability in aqueous solution at room temperature.[5]

The increased stability is attributed to the electronic and steric effects of the 2'-hydroxyl group

on the ribose moiety, which disfavors the formation of the carbocation intermediate necessary

for the SN1-type hydrolysis of the glycosidic bond.[5] However, at elevated temperatures (60-

80 °C), 6-Iodouridine does undergo thermal degradation, leading to the formation of 6-

iodouracil and 6-hydroxyuridine.[5] The half-life for this degradation is significantly longer than

that of 6IdU, on the order of hours.[6]

The proposed mechanism for the hydrolysis of 6-Iodouridine in an aqueous solution is

depicted in the following diagram:
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Caption: A general workflow for the synthesis of 6-Iodouridine from uridine.

Detailed Experimental Protocol
The following is a step-by-step methodology adapted from published literature:[5]

Protection of Uridine: Uridine is first treated with appropriate protecting groups to block the

2', 3', and 5' hydroxyl groups of the ribose moiety. This prevents unwanted side reactions

during the iodination step.

Iodination: The protected uridine is dissolved in an anhydrous solvent like tetrahydrofuran

(THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide

(LDA) is added to deprotonate the C5 position of the uracil ring, forming a lithiated

intermediate. Elemental iodine (I₂) is then added to the reaction mixture, which

electrophilically attacks the lithiated uracil to install the iodine atom at the C6 position.
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Deprotection: The protecting groups are removed from the ribose moiety, typically under

acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, 6-Iodouridine.

Purification: The crude product is purified using techniques such as column chromatography

to obtain pure 6-Iodouridine.

Biological Significance and Potential Applications
Halogenated nucleosides have long been a cornerstone of antiviral and anticancer drug

development. 6-Iodouridine is of interest to researchers for its potential in these areas.

Antiviral Activity
While not as extensively studied as its 5-iodo counterpart (Idoxuridine), 6-Iodouridine has

been investigated for its potential antiviral activity, particularly against herpes simplex virus-1.

The proposed mechanism of action for iodinated nucleosides as antiviral agents involves a

"Trojan horse" strategy.
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Antiviral Mechanism of Action
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Caption: Proposed mechanism for the antiviral activity of 6-Iodouridine.

As a structural analog of thymidine, 6-Iodouridine can be taken up by infected cells and

phosphorylated by viral kinases to its triphosphate form. [5][7]This activated form can then be

mistakenly incorporated into the growing viral DNA chain by viral DNA polymerase. [5][7]The

presence of the bulky iodine atom at the C6 position disrupts the normal structure and function

of the viral DNA, leading to errors in replication and transcription, and ultimately inhibiting the

production of new, infectious viral particles. [5]
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Anticancer Potential
Iodinated nucleosides have also been explored as radiosensitizers in cancer therapy. The

underlying principle is that these compounds can be preferentially taken up by rapidly dividing

cancer cells and incorporated into their DNA.

The heavy iodine atom has a high cross-section for absorbing X-rays. When irradiated, the

iodine atom releases a cascade of Auger electrons, which have a very short range but a high

linear energy transfer. This localized deposition of energy leads to significant damage to the

DNA in the immediate vicinity, including double-strand breaks, which are highly cytotoxic to

cancer cells. This enhances the tumor-killing effect of radiation therapy. [8]

Analytical Characterization
A variety of analytical techniques are employed to confirm the identity and purity of 6-
Iodouridine. [5]

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

structural elucidation. The ¹H NMR spectrum would show characteristic signals for the

protons on the ribose sugar and the uracil base. The position of the remaining proton on the

uracil ring would be indicative of C6 substitution. ¹³C NMR provides information on the

carbon skeleton. Specific spectral data for 6-Iodouridine has been published and is

available in the supplementary information of the cited literature. [5]* Mass Spectrometry

(MS): High-resolution mass spectrometry is used to determine the exact mass of the

molecule, confirming its elemental composition. Fragmentation patterns can provide further

structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional

groups, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and C-O (ether) bonds, which

are all present in the 6-Iodouridine molecule.

UV-Vis Spectroscopy: The uracil ring is a chromophore that absorbs ultraviolet light. The

λmax of 6-Iodouridine is expected to be in the UV region, and this property can be used for

quantification in solution.
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Storage, Handling, and Safety
As with any chemical reagent, proper storage and handling of 6-Iodouridine are essential for

maintaining its integrity and ensuring laboratory safety.

Storage: 6-Iodouridine should be stored in a tightly sealed container in a cool, dry, and well-

ventilated area, away from light and incompatible substances.

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Handle in a well-ventilated area or a fume hood.

Safety: While specific toxicity data for 6-Iodouridine is not widely available, it should be

handled with the care afforded to all nucleoside analogs, many of which have cytotoxic

properties. In case of exposure, follow standard first-aid procedures and seek medical

attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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